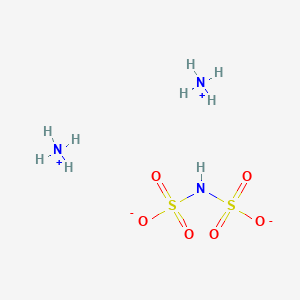
4-氯-2-硝基苯磺酰胺
描述
4-Chloro-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H5ClN2O4S . It has an average mass of 236.633 Da and a monoisotopic mass of 235.965851 Da .
Synthesis Analysis
The synthesis of 4-Chloro-2-nitrobenzenesulfonamide and its related compounds has been reported in the literature . For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitrobenzenesulfonamide consists of a benzene ring substituted with a chloro group, a nitro group, and a sulfonamide group .Physical And Chemical Properties Analysis
4-Chloro-2-nitrobenzenesulfonamide has a density of 1.7±0.1 g/cm3, a boiling point of 424.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 50.1±0.4 cm3, a polar surface area of 114 Å2, and a molar volume of 142.2±3.0 cm3 .科学研究应用
Chemical Research
4-Chloro-2-nitrobenzenesulfonamide is a chemical compound with the linear formula C6H5ClN2O4S . It’s used in chemical research, particularly in the synthesis of other complex compounds .
Antibacterial Applications
This compound has been used in the synthesis of Schiff base metal complexes, which have shown promising antibacterial properties . These complexes have been tested against both Gram-positive and Gram-negative bacteria, showing enhanced biological activity compared to the ligand base .
Synthesis of Metal Complexes
4-Chloro-2-nitrobenzenesulfonamide has been used in the synthesis of metal complexes of Cu (II), Co (II), Ni (II), and Zn (II) . These complexes have been characterized based on their physical characteristics, micro-analytical data, H NMR, FTIR, and UV spectrum data .
Crystal Growth Studies
There has been research into the crystal growth of related compounds, such as 4-chloro-2-nitroaniline . While not directly studying 4-Chloro-2-nitrobenzenesulfonamide, this research could provide insights into the properties and behaviors of similar compounds .
Production of Derivatives
4-Chloro-2-nitrobenzenesulfonamide is used in the production of various derivatives, including 4-CHLORO-N- (2-CYANOETHYL)-3-NITROBENZENESULFONAMIDE, 4-CHLORO-3-NITROBENZENESULFONAMIDE, 4-CHLORO-N,N-DIDODECYL-3-NITROBENZENESULFONAMIDE, and others . These derivatives have their own unique properties and potential applications .
Pharmaceutical Research
While there isn’t direct evidence of 4-Chloro-2-nitrobenzenesulfonamide being used in pharmaceutical research, its antibacterial properties and its use in the synthesis of Schiff base metal complexes suggest potential applications in this field .
作用机制
Target of Action
The primary target of 4-Chloro-2-nitrobenzenesulfonamide is the carbonic anhydrase (CA) enzyme . This zinc-containing metalloenzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .
Mode of Action
4-Chloro-2-nitrobenzenesulfonamide, being a sulfonamide derivative, binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the Zn(II) in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the Zn(II)-bound hydroxide .
Biochemical Pathways
The binding of 4-Chloro-2-nitrobenzenesulfonamide to carbonic anhydrases inhibits the enzyme’s activity, affecting the conversion of carbon dioxide and water into bicarbonate and protons . This can disrupt various physiological processes that rely on this reaction, including pH regulation and CO2 transport .
Result of Action
The inhibition of carbonic anhydrases by 4-Chloro-2-nitrobenzenesulfonamide can lead to a decrease in the production of bicarbonate and protons, potentially affecting pH balance and CO2 transport . The specific molecular and cellular effects would depend on the particular isoform of carbonic anhydrase that is inhibited and its role in cellular processes.
Action Environment
The action, efficacy, and stability of 4-Chloro-2-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to bind to carbonic anhydrases . Additionally, the presence of other substances that can bind to carbonic anhydrases may influence the compound’s efficacy through competitive inhibition
属性
IUPAC Name |
4-chloro-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQQUXGKXVOXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160703 | |
| Record name | 4-Chloro-2-nitrobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrobenzenesulfonamide | |
CAS RN |
13852-81-8 | |
| Record name | 4-Chloro-2-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13852-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitrobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013852818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13852-81-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-nitrobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-nitrobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-2-nitrobenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8M2G6K5SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights does the research provide about the interaction of 4-chloro-2-nitrobenzenesulfonamide with metal ions?
A1: The research paper [] investigates the synthesis and characterization of nickel(II) and zinc(II) complexes with 4-chloro-2-nitrobenzenesulfonamide as a ligand. The study reveals that the compound acts as a bidentate ligand, coordinating to the metal ions through both the sulfonamide nitrogen and one of the oxygen atoms from the nitro group. This coordination mode is supported by spectroscopic data, including infrared and UV-Vis spectroscopy. []
Q2: How does the study contribute to the understanding of the structural properties of 4-chloro-2-nitrobenzenesulfonamide and its metal complexes?
A2: The research utilizes single-crystal X-ray diffraction to determine the crystal structure of the synthesized metal complexes. [] This technique provides valuable information about the spatial arrangement of atoms within the molecule, bond lengths, and bond angles. Furthermore, the study employs thermogravimetric analysis to examine the thermal stability of the complexes, shedding light on their potential applications under various temperature conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)









![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)

